(E)-N-(2,6-Dichlorobenzyloxycarbamoyl)-N'-hydroxyformimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,6-dichlorophenyl)methoxy]-3-[(1E)-(hydroxyimino)methyl]urea is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a dichlorophenyl group, a methoxy group, and a hydroxyimino group attached to a urea backbone. Its molecular formula is C10H11Cl2N3O3, and it has a molecular weight of 292.12 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,6-dichlorophenyl)methoxy]-3-[(1E)-(hydroxyimino)methyl]urea typically involves the reaction of 2,6-dichlorobenzyl chloride with methoxyamine to form the intermediate 2,6-dichlorophenylmethoxyamine. This intermediate is then reacted with isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(2,6-dichlorophenyl)methoxy]-3-[(1E)-(hydroxyimino)methyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-[(2,6-dichlorophenyl)methoxy]-3-[(1E)-(hydroxyimino)methyl]urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[(2,6-dichlorophenyl)methoxy]-3-[(1E)-(hydroxyimino)methyl]urea involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, potentially affecting their function. The dichlorophenyl group may interact with hydrophobic regions of proteins or membranes, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2,6-dichlorophenylmethoxyamine: An intermediate in the synthesis of the target compound.
2-methoxyphenyl isocyanate: A related compound used in similar synthetic applications.
Uniqueness
1-[(2,6-dichlorophenyl)methoxy]-3-[(1E)-(hydroxyimino)methyl]urea is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse applications in various fields, setting it apart from other similar compounds .
Properties
Molecular Formula |
C9H9Cl2N3O3 |
---|---|
Molecular Weight |
278.09 g/mol |
IUPAC Name |
1-[(2,6-dichlorophenyl)methoxy]-3-[(E)-hydroxyiminomethyl]urea |
InChI |
InChI=1S/C9H9Cl2N3O3/c10-7-2-1-3-8(11)6(7)4-17-14-9(15)12-5-13-16/h1-3,5,16H,4H2,(H2,12,13,14,15) |
InChI Key |
PPXCYNAYEXOIEA-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CONC(=O)N/C=N/O)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CONC(=O)NC=NO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.